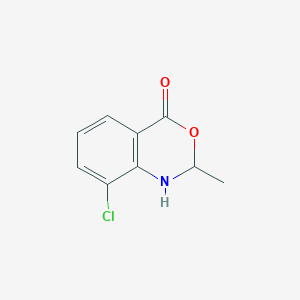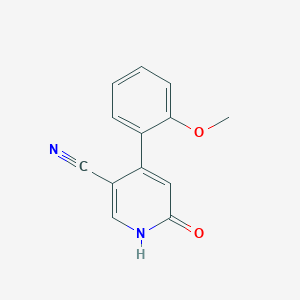
16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound characterized by its unique structure, which includes a 4-methylphenyl group and a pentaoxa-azacyclooctadecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylphenylamine with a series of ethylene glycol units, followed by cyclization to form the pentaoxa-azacyclooctadecane ring. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize advanced reactors and precise control of reaction parameters to optimize the production process. The use of microreactor systems can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the 4-methylphenyl group and have similar applications in medicinal chemistry.
Diaryl sulfides: Compounds like di(4-methylphenyl)sulfide have structural similarities and are used in similar chemical reactions.
Uniqueness
What sets 16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane apart is its pentaoxa-azacyclooctadecane ring, which imparts unique chemical properties and reactivity. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications.
Eigenschaften
CAS-Nummer |
823202-96-6 |
|---|---|
Molekularformel |
C19H31NO5 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
16-(4-methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C19H31NO5/c1-18-2-4-19(5-3-18)20-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20/h2-5H,6-17H2,1H3 |
InChI-Schlüssel |
PRHGSIZVPITQSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCOCCOCCOCCOCCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)



![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)




![(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine](/img/structure/B14208446.png)
![N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208451.png)
![6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine](/img/structure/B14208452.png)

